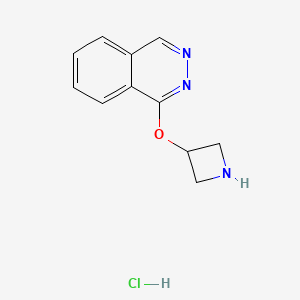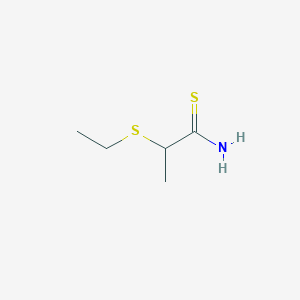
2-(Ethylsulfanyl)propanethioamide
Übersicht
Beschreibung
2-(Ethylsulfanyl)propanethioamide is an organic compound with the molecular formula C5H11NS2 and a molecular weight of 149.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.113±0.06 g/cm3 . Its boiling point is predicted to be 227.7±42.0 °C . Other physical and chemical properties are not mentioned in the available sources.Wissenschaftliche Forschungsanwendungen
1. Enzyme System Research
A study explored various analogues of 2-(methylthio)ethanesulfonate, including those with ethyl groups, as substrates for methyl-coenzyme M reductase. This enzyme system, found in Methanobacterterium thermoautotrophicum, facilitates the formation of ethane and other hydrocarbons, indicating the relevance of these analogues in biochemical processes related to methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
2. Antimicrobial Applications
Research on aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, a related compound, has shown potential as antimicrobial additives for lubricating oils. These compounds effectively suppress the activity of microorganisms, demonstrating their utility in industrial applications (Mammadbayli, Jafarov, Qahramanova, & Suleymanova, 2018).
3. Catalysis in Thioether Oxidation
The role of 2-(Ethylsulfanyl)propanethioamide and its derivatives in catalysis, specifically in thioether oxidation, was investigated. A study described the synthesis and structure of ruthenium(II) complexes using related ligands, highlighting its application in the field of inorganic chemistry and catalysis (Riley & Oliver, 1986).
4. Drug Metabolism Studies
In drug metabolism research, biocatalytic systems using microbes were employed to produce mammalian metabolites of specific compounds, including those with this compound related structures. This research aids in understanding how drugs are metabolized in the body (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
5. Chemical Synthesis and Crystallography
Studies involving crystal structure analysis of propanethioamide derivatives contribute to the broader understanding of molecular structures and interactions, which is vital in fields like pharmaceuticals and materials science (Dinnebier & Moustafa, 2009).
6. Development of Conductive Polymers
Research on polyalkylsulfonatethiophene demonstrated the synthesis and properties of electrically conducting soluble polythiophene, a field critical in the development of advanced materials for electronics and other industries (Patil, 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethylsulfanylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOSRIBDCCNWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




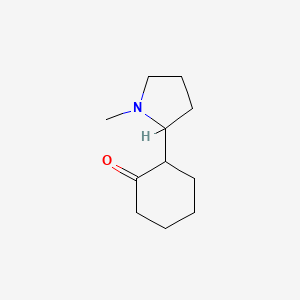
![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)
![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)
![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)



![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)
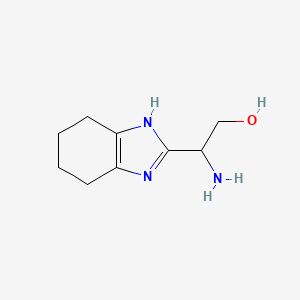
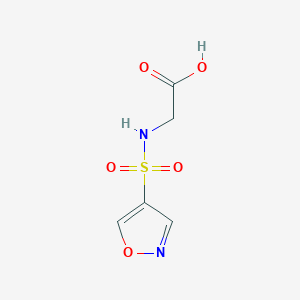
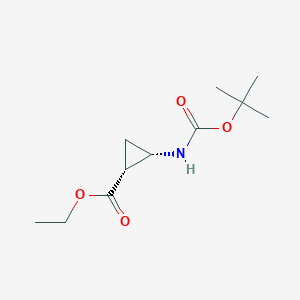
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)
